molecular formula C5H10OS B041657 3-(甲硫基)丁醛 CAS No. 16630-52-7

3-(甲硫基)丁醛

货号 B041657
CAS 编号: 16630-52-7
分子量: 118.2 g/mol
InChI 键: NCBDFIPMWRKPDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(Methylthio)butanal is an aldehyde with the flavor of potato chips . It is also known as 3-methylsulfanylbutanal .


Synthesis Analysis

3-(Methylthio)butanal is prepared by the addition of methanethiol to the corresponding unsaturated aldehyde (previously cooled to -20°C), using piperidine or copper acetate as a catalyst . It can also be produced and degraded from amino acids .


Molecular Structure Analysis

The molecular formula of 3-(Methylthio)butanal is C5H10OS . The structure of this compound can be represented as CH3CH(SCH3)CH2CHO .


Chemical Reactions Analysis

Branched-chain aldehydes, such as 3-methyl butanal, are potent flavor compounds. They are generally perceived as malty, chocolate-like . An important process leading to the formation of compounds like 3-methyl butanal is the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties . Aldehydes can therefore relatively easily be reduced to the corresponding alcohols or oxidized to the corresponding acids .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Methylthio)butanal is 118.20 g/mol . It has a green, musky, buchu odor .

作用机制

Target of Action

3-(Methylthio)butanal, also known as potato butyraldehyde, is primarily used as a flavoring agent . It imparts a green, vegetable-like flavor, reminiscent of potato chips . The primary targets of this compound are the olfactory receptors in the nose that detect its unique scent, contributing to the overall flavor profile of the food.

Mode of Action

The interaction of 3-(Methylthio)butanal with its targets is primarily through olfactory perception. When consumed in food, the compound volatilizes and interacts with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic flavor .

Biochemical Pathways

The biochemical pathways involved in the perception of 3-(Methylthio)butanal are part of the olfactory system. The binding of the compound to its specific olfactory receptor activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, opening ion channels, and ultimately causing an electrical signal that is transmitted to the brain. The brain interprets this signal as the specific flavor associated with 3-(Methylthio)butanal .

Result of Action

The primary result of the action of 3-(Methylthio)butanal is the perception of its characteristic flavor. This compound contributes to the overall flavor profile of certain foods, enhancing their appeal and enjoyment .

Action Environment

The action of 3-(Methylthio)butanal can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish the perception of its flavor. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of oxygen .

安全和危害

3-(Methylthio)butanal is classified as a flammable liquid. It is toxic if inhaled and can cause serious eye damage. It is suspected of causing genetic defects and cancer. It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

未来方向

As 3-(Methylthio)butanal is an important flavor compound in many food products, both fermented and non-fermented (heat-treated) products , future research could focus on optimizing its production and understanding its impact on food flavor profiles.

属性

IUPAC Name

3-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864696
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with green, musky, buchu odour
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 to 65.00 °C. @ 10.00 mm Hg
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.003
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)butanal

CAS RN

16630-52-7
Record name 3-(Methylthio)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(Methylthio)butanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 3-(methylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965
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Record name 3-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(Methylthio)butanal in food science?

A1: 3-(Methylthio)butanal, alongside its related compound 4-methoxy-2-methyl-2-mercaptobutane, plays a crucial role in our perception of flavor. Research using the Retronasal Flavor Impression Screening System (R-FISS) has shown that the composition of volatile thiols, like 4-methoxy-2-methyl-2-mercaptobutane, can change during consumption. For instance, when a model drink containing 4-methoxy-2-methyl-2-mercaptobutane was swallowed, both the original thiol and 1-methoxy-3-methyl-3-(methylthio)butane were detected in the exhaled breath. [] This suggests that the aroma we perceive from certain foods might be a result of multiple compounds generated through biological processes like methylation, rather than just the original odorants present in the food itself. []

Q2: Are there other volatile sulfur compounds similar to 3-(Methylthio)butanal found in food products?

A2: Yes, a variety of sulfur compounds contribute to the aroma and flavor profile of food products. For example, in Methyl tert-butyl ether (MTBE), a gasoline additive, several sulfur compounds are present. [] These include common sulfur compounds originating from the production feedstock (like mercaptans, sulfides, and disulfides), newly formed compounds like tert-butyl methyl sulfide and tert-butyl ethyl sulfide (formed through reactions with butenes), and high boiling sulfur compounds like dimethyl trisulfide and 3,5-dimethyl-1,2,4-trithiolane. [] These findings highlight the diverse array of sulfur-containing molecules that can arise during food processing and contribute to the final sensory experience.

Q3: What research methods are used to study the impact of 3-(Methylthio)butanal and similar compounds on flavor perception?

A3: Researchers utilize sophisticated tools like the Retronasal Flavor Impression Screening System (R-FISS) to investigate how volatile compounds like 3-(Methylthio)butanal influence our perception of flavor. [] This system allows for the analysis of exhaled breath after consuming a substance, providing insights into how the original odorants may be transformed within the body and how these changes impact the perceived aroma. [] This type of research is crucial for understanding the complex interplay between food chemistry, sensory perception, and the biological processes that contribute to our experience of taste and smell.

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